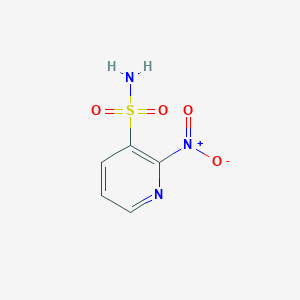

2-Nitropyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitropyridine-3-sulfonamide is a compound that has been evaluated for its anticoccidial activity . It is part of a group of compounds that includes 2-, 4-, and 5-nitropyridine-3-sulfonamides and pyridine-2- and -3-sulfonamide N-oxides .

Synthesis Analysis

The synthesis of nitropyridine-2- and -3-sulfonamides and their derivatives has been studied . The relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity .Molecular Structure Analysis

The molecular structure of 2-Nitropyridine-3-sulfonamide is represented by the InChI code1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) . The molecular weight of the compound is 203.18 . It has a storage temperature of room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticoccidial Activity

Nitropyridinesulfonamides, including 2-nitropyridine-3-sulfonamides, have shown effectiveness against Eimeria tenella, a parasite causing coccidiosis in poultry. The study by Morisawa et al. (1980) found that the positioning of substituents in nitropyridine-3-sulfonamides plays a crucial role in their anticoccidial activity. This research highlights the potential of these compounds in veterinary medicine, particularly for poultry farming (Morisawa et al., 1980).

Synthesis of Sulfonamides

El-Basil et al. (1969) described the synthesis of various N-substituted sulfonamides, including those derived from 2-nitropyridine. Their work contributes to the broader field of pharmaceutical chemistry, particularly in the development of new sulfonamide drugs (El-Basil et al., 1969).

Generation of Sultams

Nguyen and Retailleau (2017) presented a method for synthesizing sultams using 2-nitropyridine-derived compounds. Their approach is redox-neutral and atom-economical, emphasizing the importance of 2-nitropyridine-3-sulfonamide in organic synthesis (Nguyen & Retailleau, 2017).

Metal Complexation

Research by Orie et al. (2021) investigated the complexation of tosylated aminopyridine, closely related to nitropyridine sulfonamides, with metal ions. This study provides insights into potential applications in pharmaceutical and chemical industries (Orie et al., 2021).

Redox Reactions in Organic Synthesis

Bao et al. (2022) explored the use of nitroarenes, including nitropyridines, in redox reactions to form sulfonamides. Their research contributes to the development of more efficient synthetic methods in organic chemistry (Bao et al., 2022).

Safety and Hazards

The safety information for 2-Nitropyridine-3-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

While specific future directions for 2-Nitropyridine-3-sulfonamide are not mentioned in the search results, nitropyridines in general have been the subject of ongoing research due to their wide range of applications in novel drugs . Further studies could explore the potential of 2-Nitropyridine-3-sulfonamide in various therapeutic applications.

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 2-nitropyridine-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

It’s worth noting that sulfonamides generally act as competitive inhibitors of bacterial dna synthesis . They achieve this by mimicking the natural substrate of the enzyme they inhibit, thereby preventing the enzyme from carrying out its normal function .

Biochemical Pathways

Given the known targets of sulfonamides, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may lead to a disruption in fluid balance and folate synthesis at the cellular level .

properties

IUPAC Name |

2-nitropyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFPFFCAPYLOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitropyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)

![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)

![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)

![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)